1-Bromo-2,3-dichloro-4-fluorobenzene
Overview
Description
1-Bromo-2,3-dichloro-4-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research .
Preparation Methods
1-Bromo-2,3-dichloro-4-fluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2,3-dichloro-4-fluorobenzene. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . Industrial production methods may involve large-scale bromination processes with controlled reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Bromo-2,3-dichloro-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with arylboronic acids to form biphenyl derivatives.
Oxidation and Reduction Reactions: Although less common, it can also undergo oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1-Bromo-2,3-dichloro-4-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dichloro-4-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the benzene ring. In coupling reactions, the compound forms a new carbon-carbon bond with the arylboronic acid, facilitated by the palladium catalyst . The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used .
Comparison with Similar Compounds
1-Bromo-2,3-dichloro-4-fluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but with different halogenation positions, leading to variations in reactivity and applications.
3,5-Dichloro-4-fluorobromobenzene: Another halogenated benzene with different substitution patterns, affecting its chemical properties and uses.
2,3-Dichloro-4-fluorobromobenzene: Shares a similar halogenation pattern but may exhibit different reactivity due to the specific positions of the halogens.
These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and the resulting chemical properties and applications.
Properties
IUPAC Name |
1-bromo-2,3-dichloro-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJHQGPVASQJFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679208 | |
Record name | 1-Bromo-2,3-dichloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093092-14-8 | |
Record name | 1-Bromo-2,3-dichloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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